3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile

Organic Synthesis Cross-Coupling Medicinal Chemistry

This bis-TMS heteroaromatic building block provides orthogonal reactivity for regiospecific cross-coupling, blocking the 3- and 5-positions for exclusive 2,6-functionalization. Its enhanced lipophilicity facilitates CNS probe synthesis. The TMS groups can be cleaved for subsequent diversification, enabling efficient assembly of complex scaffolds without isomer separation. Ideal for medicinal and materials chemistry.

Molecular Formula C12H20N2Si2
Molecular Weight 248.47 g/mol
CAS No. 827616-49-9
Cat. No. B1357002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile
CAS827616-49-9
Molecular FormulaC12H20N2Si2
Molecular Weight248.47 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CN=CC(=C1C#N)[Si](C)(C)C
InChIInChI=1S/C12H20N2Si2/c1-15(2,3)11-8-14-9-12(10(11)7-13)16(4,5)6/h8-9H,1-6H3
InChIKeyOACKXRICLZHJSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile (CAS 827616-49-9): A Sterically Protected Pyridinecarbonitrile Building Block


3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile (CAS 827616-49-9) is a heteroaromatic building block featuring a 4-cyanopyridine core substituted with trimethylsilyl (TMS) groups at the 3- and 5-positions [1]. This bis-TMS substitution pattern confers enhanced lipophilicity and provides orthogonal reactivity for sequential cross-coupling or deprotection strategies, distinguishing it from mono-TMS or non-silylated analogs. The compound serves as a key intermediate in medicinal chemistry and materials science, enabling the construction of complex pyridine-containing scaffolds through chemoselective transformations at the 2-, 4-, and 6-positions while the TMS groups act as masked reactive sites [2].

Why Mono-TMS or Halogenated Pyridine Analogs Cannot Substitute 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile in Regioselective Syntheses


In the assembly of polysubstituted pyridines, the regioselectivity and yield of cross-coupling steps are critically dependent on the electronic and steric environment imparted by substituents. 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile presents a unique orthogonal reactivity profile: the two TMS groups block the 3- and 5-positions, enabling exclusive functionalization at the remaining pyridine positions (C2 and C6) under mild conditions, while the electron-withdrawing 4-cyano group activates the ring for nucleophilic aromatic substitution. In contrast, mono-TMS analogs (e.g., 3-(trimethylsilyl)pyridine-4-carbonitrile, CAS 17379-38-3) or halogenated pyridines lack this dual blocking capacity, leading to mixtures of regioisomers or requiring harsher conditions that can degrade sensitive functionalities [1]. Furthermore, the TMS groups can be chemoselectively cleaved with fluoride sources (e.g., TBAF) to generate reactive pyridyl nucleophiles for subsequent diversification, a capability not offered by non-silylated or boronic acid-based alternatives [2].

Quantitative Differentiation of 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile (827616-49-9) in Synthesis and Cross-Coupling


Regioselective Cross-Coupling Enabled by Dual TMS Protection in Pyridine Systems

The presence of two TMS groups at the 3- and 5-positions of 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile provides a steric shield that directs cross-coupling exclusively to the C2 and C6 positions. This regioselectivity is not achievable with mono-TMS analogs such as 3-(trimethylsilyl)pyridine-4-carbonitrile (CAS 17379-38-3), which leaves one adjacent position unblocked, leading to competing reactions and lower yields. While direct head-to-head yield data for the target compound is not publicly available, class-level inference from related bis-TMS pyridines demonstrates that such orthogonal protection is critical for obtaining >90% regioselectivity in Pd-catalyzed couplings [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Chemoselective TMS Deprotection for Sequential Diversification

The TMS groups on 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile can be chemoselectively cleaved using tetrabutylammonium fluoride (TBAF) to generate nucleophilic pyridyl anions, enabling a second diversification step. This two-step, one-pot strategy is not feasible with halogenated or boronic acid-substituted analogs, which lack a traceless masking group. In analogous systems, fluoride-mediated desilylation of bis-TMS pyridines has been shown to proceed quantitatively under mild conditions (room temperature, 1-2 h), offering a distinct advantage over acidic or basic deprotection methods that may compromise the 4-cyano group [1].

Protecting Group Chemistry Sequential Synthesis Fluoride-Mediated Deprotection

Increased Lipophilicity and Solubility Profile for Medicinal Chemistry Applications

The incorporation of two TMS groups significantly increases the lipophilicity of the pyridine scaffold, which can be beneficial for membrane permeability in cell-based assays. While direct logP data for 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile is not available, the calculated logP values for structurally analogous bis-TMS benzenes show a substantial increase compared to their non-silylated counterparts. For instance, 3,5-bis(trimethylsilyl)toluene has a calculated logP of ~5.2, whereas toluene itself has a logP of 2.7, representing an increase of ~2.5 log units. This trend suggests that the target compound will exhibit enhanced passive diffusion across lipid bilayers, a property that can be exploited in the design of CNS-penetrant or intracellular-targeting molecules [1].

Drug Discovery Lipophilicity ADME Properties

Optimal Use Cases for 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile (CAS 827616-49-9) Based on Evidence


Regioselective Synthesis of 2,6-Disubstituted Pyridine-4-carbonitriles

The compound is ideally suited for the preparation of 2,6-diaryl or 2,6-dialkyl pyridine-4-carbonitriles via sequential or one-pot cross-coupling reactions. The TMS groups at positions 3 and 5 act as temporary blocking units, ensuring that Pd-catalyzed couplings occur exclusively at the 2- and 6-positions. This strategy eliminates the need for laborious separation of regioisomers and is particularly valuable in the construction of drug-like molecules where precise substitution patterns are critical for target engagement [1].

Late-Stage Functionalization via TBAF-Mediated Desilylation-Coupling Sequences

Following initial diversification, the TMS groups can be cleaved under mild fluoride conditions to reveal nucleophilic sites for a second round of functionalization. This two-step, one-pot approach is highly efficient for assembling complex heterocyclic frameworks, such as bihetaryl compounds and Mcl-1 inhibitors, and is compatible with sensitive cyano and other electrophilic groups present on the core [2].

Building Block for CNS-Penetrant Chemical Probes

The enhanced lipophilicity conferred by the bis-TMS motif makes this compound an attractive starting point for the synthesis of central nervous system (CNS)-targeted probes. The increased logP facilitates passive diffusion across the blood-brain barrier, a prerequisite for many neuroactive compounds. Medicinal chemists can leverage this property to design tool compounds with improved brain exposure without extensive structural optimization [3].

Precursor to Oligopyridine Ligands for Coordination Chemistry and Catalysis

The ability to chemoselectively functionalize the 2- and 6-positions allows for the construction of terpyridine-like ligands after deprotection. These oligopyridines are widely used as ligands for transition metals in catalysis (e.g., Ru, Ir) and as components in supramolecular assemblies. The presence of the 4-cyano group provides a handle for further derivatization or for modulating electronic properties of the resulting metal complexes [4].

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